3-(2-Cyanophenyl)-N,N-dimethylbenzamide
Description
3-(2-Cyanophenyl)-N,N-dimethylbenzamide (CAS: 1365271-34-6) is a benzamide derivative with the molecular formula C₁₆H₁₄N₂O and a molecular weight of 250.3 g/mol . It is characterized by a benzamide core substituted with a 2-cyanophenyl group at the 3-position and dimethylamino groups at the N-terminus. The compound is primarily used as a laboratory chemical and intermediate in pharmaceutical or fine chemical synthesis . Its safety profile includes hazards such as oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335), necessitating precautions like protective equipment during handling .
Properties
IUPAC Name |
3-(2-cyanophenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)16(19)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXJVNLPVPGUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742834 | |
| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-34-6 | |
| Record name | 2′-Cyano-N,N-dimethyl[1,1′-biphenyl]-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanophenyl)-N,N-dimethylbenzamide typically involves the reaction of 2-cyanobenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often in an organic solvent like dichloromethane or tetrahydrofuran, and at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanophenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
3-(2-Cyanophenyl)-N,N-dimethylbenzamide has been explored for its potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound can inhibit cancer cell growth by targeting specific pathways associated with cell proliferation. It has been linked to the inhibition of Janus kinase (JAK) pathways, crucial in many cancers, leading to apoptosis induction through caspase activation .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
Biological Research
This compound is also investigated for its role as a ligand in biochemical assays:
- Enzyme Inhibition : It may inhibit specific enzymes involved in various biological processes, suggesting potential applications in drug development.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways critical for various biological functions.
Industrial Applications
In industrial chemistry, this compound is utilized in the development of advanced materials:
- Polymers and Coatings : Its unique chemical structure allows it to be incorporated into polymers and coatings with enhanced properties.
Anticancer Efficacy
A study evaluating various benzamide derivatives found that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .
Pharmacokinetic Studies
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies help establish dosing regimens and predict therapeutic outcomes.
Mechanism of Action
The exact mechanism of action of 3-(2-Cyanophenyl)-N,N-dimethylbenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
A. Positional Isomerism: 3- vs. 4-Cyanophenyl Derivatives
- 4-(2-Cyanophenyl)-N,N-dimethylbenzamide (CAS: 1365272-24-7) differs only in the position of the cyanophenyl group (4- vs. 3-position). For example, the 3-substituted derivative may exhibit enhanced steric hindrance compared to the 4-isomer, influencing its reactivity in metal-catalyzed reactions .
B. Halogenated Analogues
- N-(3-Chlorophenethyl)-4-nitrobenzamide (CAS: Not provided) features a nitro group and chlorophenethyl substituent. The nitro group increases electron-withdrawing effects, enhancing electrophilicity compared to the cyano group in the target compound. This difference could make it more reactive in nucleophilic substitution reactions .
- These properties are critical in crystallography and binding studies, as noted in their trans-amide conformations .
C. Functional Group Variations
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CAS: Not provided) contains an N,O-bidentate directing group, enabling chelation-assisted C–H bond functionalization. In contrast, the dimethylamino and cyano groups in 3-(2-cyanophenyl)-N,N-dimethylbenzamide lack such coordination sites, limiting its utility in metal-catalyzed reactions .
- 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide (CAS: 1138443-08-9) incorporates a bromoacetyl group, making it a reactive alkylating agent. This contrasts with the cyano group, which is less reactive but participates in hydrogen bonding and dipole interactions .
Pharmacologically Active Analogues
- 2-(3-{4-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazin-1-yl}propylamino)-N,N-dimethylbenzamide (CAS: Not provided) demonstrates α1-adrenergic receptor antagonism due to its piperazine and trifluoroethoxy groups.
- 3-[(2-Chloroacetyl)amino]-N-(2,3-dimethylphenyl)benzamide (CAS: Not provided) is used as a pharmaceutical intermediate. Its chloroacetyl group enables facile derivatization, whereas the cyano group in the target compound offers stability but fewer synthetic handles .
Biological Activity
3-(2-Cyanophenyl)-N,N-dimethylbenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O
- Molecular Weight : Approximately 252.31 g/mol
- Functional Groups : Contains a cyanophenyl group and dimethylamide, which enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been observed to exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are critical for various biological processes .
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Anticancer Activity : Studies have shown that the compound can inhibit the growth of cancer cells by targeting specific pathways associated with cell proliferation. For instance, it has been linked to the inhibition of Janus kinase (JAK) pathways, which are crucial in many cancers .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study evaluating the effects of various benzamide derivatives, including this compound, found that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation.
- Enzyme Interaction Studies :
- Pharmacokinetic Studies :
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Preliminary Evidence | JAK inhibition, apoptosis induction |
| 4-(4-Cyanophenyl)-N,N-dimethylbenzamide | Yes | Yes | Enzyme inhibition |
| N-(4-cyanophenyl)-3,4-dimethylbenzamide | Moderate | Limited | Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
